1-(3,4-difluorophenyl)-1H-1,2,3-triazole
Description
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole is a fluorinated triazole derivative characterized by a 1,2,3-triazole ring substituted with a 3,4-difluorophenyl group at the N1 position. This compound is of significant interest in medicinal and materials chemistry due to the electron-withdrawing nature of fluorine atoms, which enhance metabolic stability, bioavailability, and intermolecular interactions .
Properties
IUPAC Name |
1-(3,4-difluorophenyl)triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-7-2-1-6(5-8(7)10)13-4-3-11-12-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBPUCIRIYZKLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=CN=N2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to improve yield and selectivity. The reaction conditions generally include:
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
Temperature: Room temperature to 60°C
Catalyst: Copper(I) iodide (CuI) or copper(II) sulfate (CuSO₄) with sodium ascorbate
Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to include continuous flow processes, which enhance the efficiency and scalability of the reaction. The use of automated reactors and real-time monitoring systems ensures consistent quality and yield.
Chemical Reactions Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
A widely used method for triazole synthesis involves the reaction of azides and alkynes catalyzed by copper. For example, in the synthesis of 1-methyl-4-phenyl-1H-1,2,3-triazole, methyl azide and phenylacetylene undergo CuAAC to form the triazole ring . Adapting this to 1-(3,4-difluorophenyl)-1H-1,2,3-triazole would require a difluorophenyl-substituted alkyne (e.g., 3,4-difluorophenylacetylene) reacting with an azide precursor.
Key reagents/conditions :
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Azide precursor (e.g., sodium azide with methyl iodide to form methyl azide)
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Alkyne (difluorophenylacetylene)
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CuSO₄·5H₂O, sodium ascorbate, and 2,6-lutidine in aqueous DMSO .
β-Carbonyl Phosphonate-Azide Cycloaddition
Another method involves the reaction of β-carbonyl phosphonates with azides under cesium carbonate (Cs₂CO₃) in DMSO . This approach forms substituted triazoles via Z-enolate intermediates. For this compound, a β-carbonyl phosphonate bearing a difluorophenyl group could react with an azide (e.g., aryl azide) to yield the triazole.
Key reagents/conditions :
Mechanistic Insights
The formation of 1,2,3-triazoles typically proceeds via a stepwise [3 + 2] cycloaddition mechanism, where the azide acts as a dipolarophile and the alkyne or other substrates (e.g., nitroolefins) serve as dipolarophiles. In fluorinated systems, the electron-withdrawing nature of fluorine may influence regioselectivity and reaction rates:
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Regioselectivity : Fluorine substituents can direct the cycloaddition to form specific regioisomers. For example, in reactions with nitroolefins, electron-withdrawing groups may favor the formation of 1,5-disubstituted triazoles .
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Catalyst Role : Copper(I) catalysts (e.g., CuI) facilitate the cycloaddition by coordinating to the alkyne, lowering activation energy .
Structural and Reactivity Considerations
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Fluorine Substituents : The 3,4-difluorophenyl group introduces electron-withdrawing effects, potentially stabilizing the triazole ring and influencing reactivity in subsequent reactions (e.g., nucleophilic substitution).
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Aromaticity : The triazole ring is aromatic, contributing to stability. The 1H-tautomer is typically favored in solution .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
1-(3,4-difluorophenyl)-1H-1,2,3-triazole derivatives have shown promising antimicrobial properties. Research indicates that triazole compounds can exhibit both antibacterial and antifungal activities. For instance, studies have demonstrated that certain triazole derivatives possess significant inhibitory effects against a range of bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis or interference with DNA replication.
Anticancer Properties
Triazole derivatives, including this compound, have been explored for their anticancer potential. Compounds in this class have been reported to inhibit key enzymes involved in cancer cell proliferation. For example, some derivatives have shown inhibitory activity against thymidylate synthase, a critical enzyme for DNA synthesis in cancer cells . The pharmacokinetic properties of these compounds make them suitable candidates for further development in cancer therapy.
Antiviral Activity
The antiviral potential of triazole compounds is also notable. Certain derivatives have been identified as effective against various RNA and DNA viruses. The broad-spectrum antiviral activity observed in some studies suggests that these compounds could serve as leads for developing new antiviral agents .
Material Science Applications
Corrosion Inhibition
Triazoles are recognized for their utility as corrosion inhibitors in various industrial applications. The presence of the triazole ring enhances the adsorption of these compounds onto metal surfaces, thereby providing protective layers that prevent corrosion . This application is particularly relevant in the preservation of metals used in harsh environments.
Polymer Science
In polymer chemistry, triazole derivatives are utilized to enhance the properties of polymers. They can act as cross-linking agents or modifiers that improve thermal stability and mechanical strength. The incorporation of triazole moieties into polymer matrices has been shown to yield materials with superior performance characteristics .
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial efficacy of various 1H-1,2,3-triazole derivatives against clinically relevant bacterial strains. Among the tested compounds, those containing the 3,4-difluorophenyl group exhibited enhanced activity compared to standard antibiotics. This suggests that structural modifications can significantly influence bioactivity.
Case Study 2: Anticancer Research
In preclinical trials, a series of triazole-based compounds were synthesized and tested for their anticancer effects on human cancer cell lines. Results indicated that specific derivatives showed IC50 values lower than established chemotherapeutics like doxorubicin, highlighting their potential as effective cancer treatments.
Mechanism of Action
The mechanism of action of 1-(3,4-difluorophenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved may include:
Inhibition of enzyme activity: By binding to the active site, the compound prevents substrate binding and subsequent catalysis.
Modulation of receptor activity: By interacting with receptor sites, the compound can influence signal transduction pathways.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
- Fluorine vs. Chlorine Substituents : The 3,4-difluorophenyl group in the target compound offers improved metabolic stability compared to chlorinated analogs (e.g., dichlorobenzyloxy derivatives in ), which are bulkier and may reduce solubility .
- Benzyl vs. Phenyl Linkages : Benzyl-substituted triazoles (e.g., 46 in ) exhibit lower melting points (~97°C) compared to phenyl-substituted derivatives, suggesting enhanced flexibility and solubility .
Physical and Electronic Properties
- Melting Points: Fluorinated derivatives generally exhibit higher melting points (e.g., 46 at 97.1–97.8°C in ) than non-fluorinated analogs due to stronger intermolecular interactions .
- Hyperpolarizability: The 3,4-difluorophenyl group may enhance nonlinear optical properties compared to methoxy or trifluoromethyl substituents, as seen in PCM-DFT studies of triazole derivatives .
Biological Activity
1-(3,4-Difluorophenyl)-1H-1,2,3-triazole is a member of the triazole family, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure that facilitates interactions with biological targets, making it a promising candidate for therapeutic applications.
Anticancer Activity
Research has indicated that triazole derivatives exhibit notable anticancer properties. For instance, compounds similar to this compound have been shown to inhibit thymidylate synthase (TS), an enzyme crucial for DNA synthesis. A study demonstrated that certain triazole derivatives exhibited IC50 values ranging from 1.95 to 4.24 μM against TS, outperforming standard chemotherapeutics like Pemetrexed (IC50 7.26 μM) in specific cancer cell lines such as MCF-7 and HCT-116 .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. Compounds related to the triazole scaffold have demonstrated significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In vitro studies revealed that certain derivatives showed effective inhibition rates comparable to established antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been explored in various studies. For instance, ferrocene-1H-1,2,3-triazole hybrids were found to inhibit nitric oxide (NO) production in models of inflammation induced by lipopolysaccharides. The compounds exhibited protective effects against TNF-α-induced inflammation in rat mesangial cells .
Enzyme Inhibition
The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes involved in critical cellular processes. For example:
- Thymidylate Synthase Inhibition : This action disrupts DNA synthesis and leads to apoptosis in cancer cells.
- Nitric Oxide Synthase Inhibition : Reducing NO production mitigates inflammatory responses.
Interaction with DNA
Triazoles can stabilize G-quadruplex structures in DNA, which are implicated in the regulation of gene expression and cancer progression. The ability of triazole derivatives to bind selectively to these structures enhances their anticancer potential by inducing cell cycle arrest and apoptosis .
Case Study: Anticancer Activity
A study synthesized various 1H-1,2,3-triazole derivatives and evaluated their cytotoxic effects on several cancer cell lines. Among these, a compound with a similar structure to this compound showed significant antiproliferative activity with an IC50 value of 1.4 μM against HepG2 cells .
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial activity, triazole derivatives were tested against clinical isolates of bacteria. The results indicated that certain compounds inhibited bacterial growth effectively at low concentrations (0.5–8 μg/mL), suggesting their potential as new antimicrobial agents .
Data Summary
Q & A
Q. What are the standard synthetic protocols for 1-(3,4-difluorophenyl)-1H-1,2,3-triazole, and how can reaction efficiency be optimized?
The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. A common protocol involves reacting 3,4-difluorophenyl azide with a terminal alkyne (e.g., propargyl bromide) in a 1:1 tert-butanol/water mixture with sodium ascorbate and CuSO₄·5H₂O as catalysts. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance regioselectivity for 1,4-disubstituted triazoles compared to aqueous systems .
- Temperature control : Reactions at 50–60°C reduce side products like triazole dimers .
- Catalyst loading : Lower Cu(I) concentrations (0.1–1 mol%) minimize copper residues while maintaining yields >80% .
Q. Which analytical techniques are most reliable for structural confirmation of this compound?
- X-ray crystallography : Resolves regioselectivity (1,4- vs. 1,5-triazole isomers) and fluorophenyl orientation. For example, triclinic crystal systems (space group P1) with unit cell parameters a = 9.40 Å, b = 12.14 Å, and c = 16.27 Å have been reported for analogous triazoles .
- ¹H/¹³C NMR : Key signals include the triazole C-H proton at δ 7.8–8.2 ppm and fluorine-coupled aromatic protons (³JHF = 8–12 Hz) .
- IR spectroscopy : The triazole ring exhibits stretching vibrations at 1600–1650 cm⁻¹ (C=N) and 3100–3150 cm⁻¹ (C-H) .
Advanced Research Questions
Q. How can researchers resolve contradictions in regioselectivity outcomes during triazole synthesis?
Discrepancies in 1,4- vs. 1,5-disubstituted triazole ratios often arise from:
- Catalyst selection : Cu(I) favors 1,4-isomers, while Ru(II) catalysts (e.g., Cp*RuCl(PPh₃)₂) promote 1,5-regioselectivity. Deuterium-labeling studies (e.g., using n-BuLi and D₂O) confirm mechanistic pathways, showing that Cu(I) stabilizes terminal acetylide intermediates .
- Substrate electronics : Electron-withdrawing groups (e.g., -F on the phenyl ring) increase 1,4-selectivity by polarizing the alkyne .
- Reaction monitoring : Use LC-MS to track intermediate azide consumption and quantify isomer ratios .
Q. What methodologies address discrepancies in reported melting points or spectral data for this compound?
- Purity assessment : Recrystallize from ethanol/water (3:1) and analyze via HPLC (C18 column, acetonitrile/water gradient) to detect impurities <1% .
- Hygroscopicity management : Store samples under inert gas (N₂/Ar) to prevent hydration, which can alter melting points by 5–10°C .
- Cross-validation : Compare NMR data with computed spectra (DFT/B3LYP/6-31G*) to confirm assignments, especially for overlapping aromatic signals .
Q. How can intermediates prone to instability (e.g., azides) be stabilized during synthesis?
- Low-temperature handling : Conduct azide reactions at –35°C to suppress decomposition .
- In-situ generation : Avoid isolating hazardous intermediates; generate 3,4-difluorophenyl azide directly from the corresponding amine using tert-butyl nitrite and TMS-azide .
- Stabilizing agents : Add 1–2% hydroquinone to prevent radical-mediated degradation during prolonged storage .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the biological activity of this compound derivatives?
Variations in bioactivity often stem from:
- Regioisomer contamination : Even 5% 1,5-isomer impurity can significantly alter enzyme inhibition profiles (e.g., in kinase assays) .
- Crystallographic polymorphism : Different crystal packing (e.g., P1 vs. P2₁/c space groups) affects solubility and bioavailability .
- Assay conditions : Phosphate buffer (pH 7.4) vs. Tris-HCl (pH 8.0) may shift IC₅₀ values by 2–3 orders of magnitude due to protonation state changes .
Methodological Recommendations
- Synthetic scale-up : For gram-scale production, replace CuSO₄ with [Cu(CH₃CN)₄]PF₆ to reduce metal contamination and improve yields to >90% .
- Green chemistry : Replace tert-butanol with cyclopentyl methyl ether (CPME) to enhance recyclability and reduce waste .
- Structural dynamics : Use variable-temperature NMR (VT-NMR) to study rotational barriers of the difluorophenyl group, which influence ligand-receptor binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
